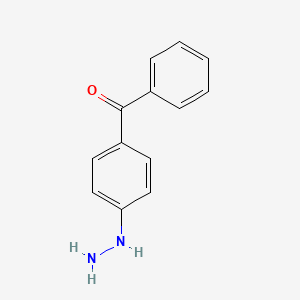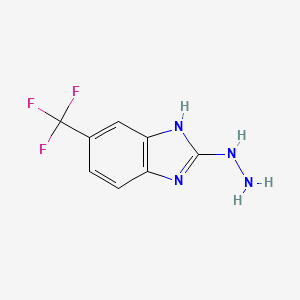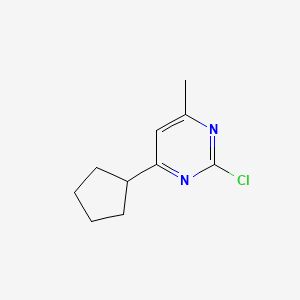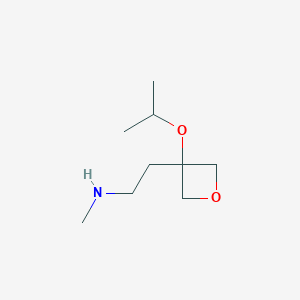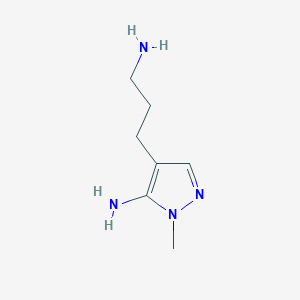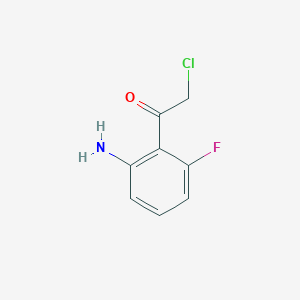
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H7ClFNO. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a phenyl ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one typically involves the reaction of 2-amino-6-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acid/base to yield corresponding acids or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites and mechanisms of various biological targets.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for the development of pharmaceuticals. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting the catalytic function and altering the biochemical pathways. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards the target molecules.
Comparación Con Compuestos Similares
1-(2-Amino-6-fluorophenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-6-fluorophenyl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Amino-6-fluorobenzaldehyde: Contains an aldehyde group instead of the chloroethanone moiety, leading to different chemical properties and applications.
2-Amino-6-fluorobenzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
68438-31-3 |
|---|---|
Fórmula molecular |
C8H7ClFNO |
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
1-(2-amino-6-fluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4,11H2 |
Clave InChI |
XBTKYOAFXCUFDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


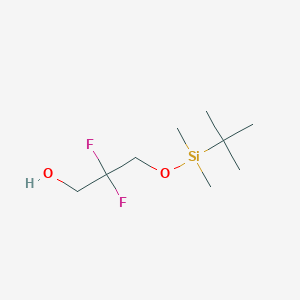

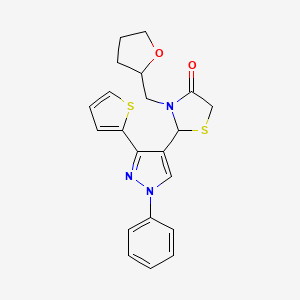
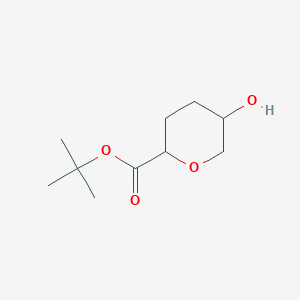
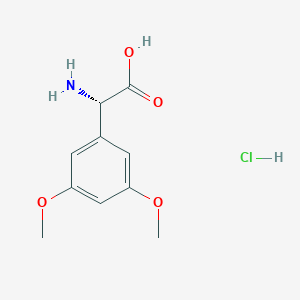

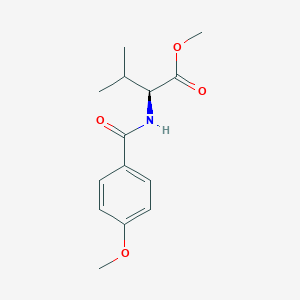
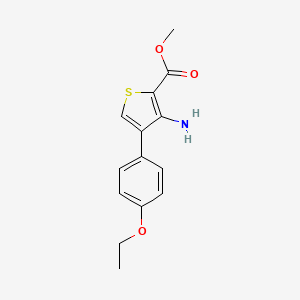
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
